1-Boc-4-(Aminocarboxymethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

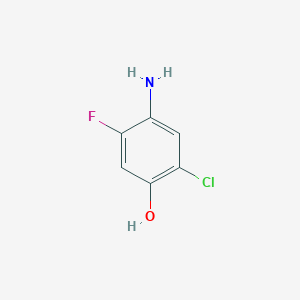

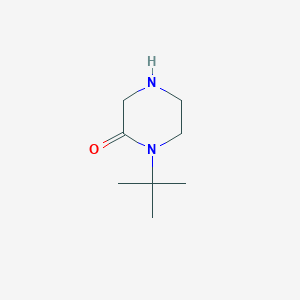

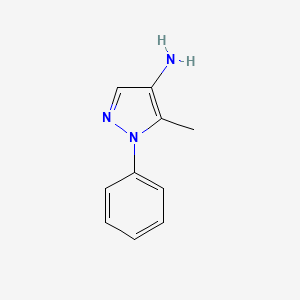

1-Boc-4-(Aminocarboxymethyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of pharmaceuticals and organic compounds. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes has been reported, which is a method that allows for the regiospecific and stereospecific arylation of the piperidine scaffold . Another synthesis approach involves converting piperidine carboxylic acids to their corresponding β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions to yield N-Boc-piperidinyl-pyrazole carboxylates . Additionally, N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester through a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were investigated using spectroscopic methods and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The Pd-catalyzed C5(sp3)-H arylation mentioned earlier is an example of a chemical reaction that piperidine derivatives can participate in . The synthesis of N-Boc-piperidinyl-pyrazole carboxylates involves reactions such as enamine formation and N-alkylation . Furthermore, the synthesis of spiro compounds from piperidine derivatives involves nucleophilic substitution and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and synthesis methods. For instance, the zwitterionic nature of 4-piperidinecarboxylic acid monohydrate contributes to its ability to form a three-dimensional assembly of hydrogen bonds . The crystal structure of 4-piperidinecarboxylic acid hydrochloride also reveals hydrogen bonding interactions . Additionally, the study of 1-Benzyl-4-(N-Boc-amino)piperidine provides insights into its electronic properties, such as the HOMO-LUMO gap, which is important for understanding its reactivity .

Wissenschaftliche Forschungsanwendungen

Piperidine derivatives are significant in the field of pharmaceuticals. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential .

For instance, piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Eigenschaften

IUPAC Name |

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624566 |

Source

|

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(Aminocarboxymethyl)piperidine | |

CAS RN |

458560-09-3 |

Source

|

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)